molecular formula C13H15FN2O B1490996 2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol CAS No. 2098095-44-2

2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

Cat. No. B1490996
CAS RN: 2098095-44-2
M. Wt: 234.27 g/mol
InChI Key: JAGLWLLBMGHJDT-UHFFFAOYSA-N
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Description

The compound “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is a complex organic molecule. It is related to a class of compounds known as spirocyclic σ(1) receptor ligands . The most promising candidate for development as a radiotracer in this class is the (2-fluoroethyl) derivative .


Synthesis Analysis

The synthesis of similar compounds involves a series of complex reactions. For instance, the synthesis of a related (2-fluoroethyl) substituted spirocyclic piperidine involved the addition of 2-bromocinnamaldehyde acetal to piperidones with various substituents at the N-atom . The reaction led to 2-benzoxepines, which were contracted with acid to afford the spirocyclic 2-benzofuranacetaldehydes .

Scientific Research Applications

Synthesis and Crystal Structures

  • Synthesis and Characterization: Compounds related to pyrazoles have been synthesized and characterized, revealing insights into their molecular structures through X-ray crystallography. These studies provide foundational knowledge for further applications in various fields, including material science and drug discovery (Loh et al., 2013).

Antimicrobial Activity

  • Antimicrobial Properties: Pyrazole derivatives have demonstrated antimicrobial activity, with some compounds exhibiting excellent to good antibacterial effects. These findings suggest potential applications in developing new antimicrobial agents (Mistry et al., 2016).

Fluorescent Chemosensors

  • Fluorescent Chemosensor for Metal Ions: Novel pyrazoline derivatives have been explored for their potential as fluorescent chemosensors, specifically for the detection of metal ions like Fe3+. This application is crucial for environmental monitoring and industrial processes (Khan, 2020).

COX-2 Inhibitors

  • Potential COX-2 Inhibitors: Pyrazole-3-ol derivatives have been investigated for their potential as COX-2 inhibitors, which are important in the development of anti-inflammatory drugs. This research underscores the therapeutic potential of pyrazole compounds in treating inflammation-related diseases (Patel et al., 2004).

Molecular Docking and Nonlinear Optics

  • Molecular Docking Studies: Research into the molecular docking studies of pyrazole derivatives indicates their potential inhibitory activity against target proteins, suggesting applications in drug development for diseases such as cancer (Mary et al., 2015).

Store-Operated Calcium Entry (SOCE) Inhibitors

  • SOCE Inhibition: Novel series of pyrazole SKF-96365 analogues have shown effects on endoplasmic reticulum Ca2+ release and store-operated Ca2+ entry, indicating potential applications in treating diseases related to calcium dysregulation (Dago et al., 2018).

Mechanism of Action

The mechanism of action of “2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol” is likely related to its interaction with σ(1) receptors. The related (2-fluoroethyl) derivative shows subnanomolar σ(1) affinity and excellent selectivity over the σ(2) subtype .

properties

IUPAC Name

2-[1-(2-fluoroethyl)-3-phenylpyrazol-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c14-7-8-16-10-12(6-9-17)13(15-16)11-4-2-1-3-5-11/h1-5,10,17H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGLWLLBMGHJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2CCO)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 2
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 3
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 4
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 5
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol
Reactant of Route 6
2-(1-(2-fluoroethyl)-3-phenyl-1H-pyrazol-4-yl)ethan-1-ol

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